3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid
Description
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid is a benzoic acid derivative featuring a 2,3-dihydrobenzofuran moiety connected via an amide bond at the benzoic acid’s third position. The dihydrobenzofuran group introduces partial saturation, reducing aromaticity compared to fully conjugated benzofurans, which may influence its electronic properties and metabolic stability. This compound’s molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-8,14H,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBAJSVXIXYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid can be achieved through various methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using potassium permanganate . This reaction typically requires controlled conditions to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzofuran ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making it useful in research applications .
Comparison with Similar Compounds
Key Observations:
The 3-oxo group in introduces electron-withdrawing effects, which may increase the acidity of the benzoic acid group (pKa ~2-3) compared to the target compound .
Heterocyclic Core :
- Replacing the benzoic acid with a thiophene-carboxylic acid () introduces sulfur-based electronic effects, altering dipole moments and bioavailability. The phenyl substituent on thiophene adds steric bulk, likely reducing water solubility .
Functional Groups :
- The BOC-protected azetidine in modifies steric and electronic profiles, enhancing lipophilicity (LogP ~2.5) compared to the target compound’s amide and carboxylic acid groups .
Crystallographic and Spectroscopic Insights
- Atropisomerism and Crystal Packing: Studies on structurally related compounds () revealed that restricted rotation around amide bonds can lead to atropisomerism, observable via solid-state ¹³C NMR and X-ray crystallography. For example, 2-(2,2-dicyano-1-methylethenyl)benzoic acid crystallizes in a P2₁2₁2₁ space group with distinct dimeric arrangements, suggesting similar packing behaviors in the target compound .
- Hydrogen Bonding : The benzoic acid group in the target compound likely forms strong intermolecular hydrogen bonds (O-H···O and N-H···O), as seen in and , influencing melting points and crystallinity .
Biological Activity
3-(2,3-Dihydro-1-benzofuran-2-amido)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound can be described by the following structural formula:
- Molecular Formula : C₁₅H₁₃N₁O₄
- Molecular Weight : Approximately 269.2521 g/mol
The structure incorporates a benzofuran moiety linked to a benzoic acid through an amide bond, which is crucial for its biological properties.
Biological Activities
Research indicates that compounds like this compound exhibit a range of biological activities, including:
- Anti-inflammatory properties
- Analgesic effects
- Anticancer activity
- Antibacterial effects
These activities are primarily attributed to the benzofuran and benzoic acid functionalities present in the compound.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Compounds have shown effectiveness in reducing inflammation in various models. |
| Analgesic | Potential for pain relief through modulation of pain pathways. |
| Anticancer | Inhibitory effects on cancer cell proliferation and induction of apoptosis. |
| Antibacterial | Activity against various bacterial strains, including MRSA. |
The biological effects of this compound can be explained through its interaction with specific biological targets:
- Target Proteins : The compound interacts with proteins such as enzymes and receptors, influencing various cellular processes.
- Cellular Effects : It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism.
- Molecular Mechanism : The compound may induce apoptosis in cancer cells or inhibit cell growth by interfering with critical cellular pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of benzofuran derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Analgesic Effects
Research involving animal models demonstrated that this compound could reverse neuropathic pain without affecting locomotor behavior. The study highlighted its potential as a selective cannabinoid receptor 2 (CB2) agonist, suggesting a pathway for pain management.
Pharmacological Implications
The diverse pharmacological activities of this compound suggest potential therapeutic applications in various fields:
- Pain Management : Its analgesic properties indicate potential use in treating chronic pain conditions.
- Cancer Therapy : The anticancer activity positions it as a candidate for further development in oncology.
- Antimicrobial Treatments : Its antibacterial properties could lead to new treatments for resistant bacterial strains.
Q & A
Q. Designing a stability study under physiological conditions: What parameters are critical?
- Methodology :
- Buffer Selection : Use PBS (pH 7.4) and simulate gastric fluid (pH 2, pepsin). Monitor degradation via LC-UV at 24h, 48h, and 72h.
- Temperature : Include 4°C (storage), 25°C (room temp), and 37°C (body temp) conditions. Arrhenius plots estimate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
